molecular formula C6H10N2 B8569356 2-Dimethylaminomethylacrylonitrile

2-Dimethylaminomethylacrylonitrile

Cat. No. B8569356
M. Wt: 110.16 g/mol
InChI Key: GNNBSMZPBFKDOE-UHFFFAOYSA-N
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Patent
US04074051

Procedure details

Aqueous formaldehyde (162 ml, 37%) was added slowly to a solution of cyanacetic acid (85g) and dimethylamine (350 ml, 26% aqueous). The solution was stirred at 15° C during the addition and then at 40° C for a further 30 minutes. Carbon dioxide evolution commenced at 31° C, the rate of evolution increasing with rising temperature. The solution was extracted with ether (3 × 250 ml), after drying over anhydrous sodium sulphate, the solvent was evaporated at atmospheric pressure to give an oil. The infrared spectrum of the oil showed two nitrile peaks (2240cm-1 and 2220cm-1) indicating the pressure of two compounds. Distillation of the mixture gave 2-dimethylaminomethylacrylonitrile (25g, 23%, boiling point 43° C/1.0mm) and 1,3-bis(dimethylamino) propane-2-nitrile (43g, 31% boiling point 57° C/0.8mm).
Quantity
162 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=O.[C:3]([CH2:5][C:6]([OH:8])=[O:7])#[N:4].C(=O)=O.[CH3:12][NH:13][CH3:14]>>[CH3:12][N:13]([CH2:1][C:5](=[CH2:6])[C:3]#[N:4])[CH3:14].[C:3]([CH2:5][C:6]([OH:8])=[O:7])#[N:4]

Inputs

Step One
Name
Quantity
162 mL
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
350 mL
Type
reactant
Smiles
CNC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 15° C during the addition
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
commenced at 31° C
TEMPERATURE
Type
TEMPERATURE
Details
the rate of evolution increasing
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ether (3 × 250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
to give an oil
DISTILLATION
Type
DISTILLATION
Details
Distillation of the mixture

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN(C)CC(C#N)=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 23%
Name
Type
product
Smiles
C(#N)CC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04074051

Procedure details

Aqueous formaldehyde (162 ml, 37%) was added slowly to a solution of cyanacetic acid (85g) and dimethylamine (350 ml, 26% aqueous). The solution was stirred at 15° C during the addition and then at 40° C for a further 30 minutes. Carbon dioxide evolution commenced at 31° C, the rate of evolution increasing with rising temperature. The solution was extracted with ether (3 × 250 ml), after drying over anhydrous sodium sulphate, the solvent was evaporated at atmospheric pressure to give an oil. The infrared spectrum of the oil showed two nitrile peaks (2240cm-1 and 2220cm-1) indicating the pressure of two compounds. Distillation of the mixture gave 2-dimethylaminomethylacrylonitrile (25g, 23%, boiling point 43° C/1.0mm) and 1,3-bis(dimethylamino) propane-2-nitrile (43g, 31% boiling point 57° C/0.8mm).
Quantity
162 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=O.[C:3]([CH2:5][C:6]([OH:8])=[O:7])#[N:4].C(=O)=O.[CH3:12][NH:13][CH3:14]>>[CH3:12][N:13]([CH2:1][C:5](=[CH2:6])[C:3]#[N:4])[CH3:14].[C:3]([CH2:5][C:6]([OH:8])=[O:7])#[N:4]

Inputs

Step One
Name
Quantity
162 mL
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
350 mL
Type
reactant
Smiles
CNC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 15° C during the addition
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
commenced at 31° C
TEMPERATURE
Type
TEMPERATURE
Details
the rate of evolution increasing
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ether (3 × 250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
to give an oil
DISTILLATION
Type
DISTILLATION
Details
Distillation of the mixture

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN(C)CC(C#N)=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 23%
Name
Type
product
Smiles
C(#N)CC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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